molecular formula C20H15ClF3N5O B2902974 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile CAS No. 338773-57-2

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile

Cat. No.: B2902974
CAS No.: 338773-57-2
M. Wt: 433.82
InChI Key: QJSOVYZFVSONJJ-UHFFFAOYSA-N
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Description

This compound (CAS: 339102-81-7) is a pyridine-derived molecule featuring a trifluoromethyl group, chloro substituent, dimethylamino group, and a nicotinonitrile core. The compound’s discontinued commercial availability () may reflect challenges in synthesis, efficacy, or safety. Its molecular formula is C19H14ClF3N5O, with a molecular weight of 429.8 g/mol (calculated from substituents in –15).

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5O/c1-29(2)17-7-8-26-18(15(17)10-25)28-13-3-5-14(6-4-13)30-19-16(21)9-12(11-27-19)20(22,23)24/h3-9,11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSOVYZFVSONJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile , often referred to as a derivative of nicotinonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

  • Molecular Formula: C15H13ClF3N4O
  • Molecular Weight: 345.70 g/mol
  • IUPAC Name: this compound

The compound features a complex structure that includes a pyridine ring, a chloro group, and a trifluoromethyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in various cancer cell lines. One study reported that certain derivatives could enhance caspase-3 expression, leading to increased apoptosis rates in liver cancer cells (SMMC7721) .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For example:

  • Monoamine Oxidase (MAO) : A series of related compounds demonstrated selective inhibition towards MAO-B with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Parkinson's disease .
  • Acetylcholinesterase (AChE) : Similar derivatives showed promising results as AChE inhibitors, which are crucial for managing Alzheimer's disease .

Antimicrobial Properties

Preliminary screenings have indicated that the compound may possess antimicrobial properties. Research has highlighted the effectiveness of structurally related compounds against various bacterial strains, suggesting that modifications to the pyridine moiety can enhance activity against biofilms formed by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Biological Activity Overview

Activity TypeTarget Enzyme/Cell TypeIC50 Value (µM)Reference
MAO-B InhibitionMAO-B0.212
AChE InhibitionAChE0.264
Anticancer ActivitySMMC7721 CellsNot specified
Antimicrobial ActivityP. aeruginosaMIC 1.9–125

Case Studies

  • Caspase Activation in Cancer Cells : A study highlighted the ability of structurally similar compounds to activate caspase pathways in liver cancer cells, demonstrating their potential as anticancer agents.
  • Neuroprotective Effects : Compounds derived from nicotinonitrile were tested for neuroprotective effects against oxidative stress-induced neuronal cell death, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9)
  • Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridinyloxy-anilino backbone but incorporates a phthalazinone moiety instead of the nicotinonitrile group.
  • Molecular Weight : 446.8 g/mol (C21H14ClF3N4O2) vs. 429.8 g/mol for the target compound.
b. Pyridine Derivatives from

4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Molecular Weight: 357.72 g/mol (C14H11ClF3N5O). Key Difference: Replaces the anilino-oxy linkage with an ethylamino bridge and includes a 2-oxo-1,2-dihydropyridine group. Impact: Reduced steric hindrance compared to the target compound, possibly altering pharmacokinetics .

3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid Molecular Weight: 374.71 g/mol (C15H10ClF3N2O4). Key Difference: A propanoic acid substituent introduces carboxylic acid functionality, increasing polarity and aqueous solubility .

c. Herbicidal Pyridine Analogs (–10)
  • Fluazifop-butyl and haloxyfop share the 2-pyridinyloxy-phenoxy backbone but lack the nicotinonitrile and dimethylamino groups.
  • Activity: These compounds are herbicides, suggesting the target molecule’s pyridinyloxy-anilino motif may also confer pesticidal properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 429.8 Not reported Nicotinonitrile, CF3, Cl, dimethylamino
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone 446.8 Not reported Phthalazinone, CF3, Cl
Fluazifop-butyl (CAS: 69806-34-4) 383.3 Not reported Butyl ester, phenoxy, CF3
Compounds from 466–545 268–287 Varied substituents (e.g., NO2, Br)
  • Melting Points: Analogs in exhibit higher melting points (268–287°C) due to nitro or bromo substituents, which enhance crystallinity . The target compound’s dimethylamino group may reduce melting point via disrupted packing.
  • Solubility: The dimethylamino group in the target compound likely improves solubility in polar solvents compared to halogenated analogs.

Spectroscopic Data and Structural Validation

  • 1H NMR: For analogs in , aromatic protons resonate at δ 6.82–8.50 ppm, while the target compound’s dimethylamino group would show a singlet near δ 3.0 ppm (N(CH3)2) .
  • 13C NMR : The trifluoromethyl group in the target compound would appear at ~120 ppm (q, J = 288 Hz), consistent with fluazifop derivatives .

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